Tribenzo(a,d,g)coronene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribenzo(a,d,g)coronene is a polycyclic aromatic hydrocarbon with the molecular formula C36H18. It is a highly symmetric molecule with a unique structure that consists of three benzene rings fused to a central coronene core. This compound is of significant interest due to its unique optical and electronic properties, making it a valuable material in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tribenzo(a,d,g)coronene can be synthesized through a multi-step process involving the Diels-Alder reaction followed by Scholl oxidation. The Diels-Alder reaction is used to construct the polycyclic aromatic hydrocarbon framework, and the Scholl oxidation is employed to form the final aromatic structure. The reaction conditions typically involve high temperatures and the use of strong oxidizing agents .
Industrial Production Methods
This includes optimizing reaction conditions to increase yield and purity, as well as developing efficient purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Tribenzo(a,d,g)coronene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s aromatic structure, which provides multiple reactive sites for chemical modifications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize this compound, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, resulting in the formation of partially hydrogenated derivatives.
Major Products Formed
The major products formed from these reactions include oxygenated derivatives (e.g., quinones), hydrogenated derivatives, and substituted derivatives with various functional groups (e.g., halogens, nitro groups, sulfonic acids) .
Wissenschaftliche Forschungsanwendungen
Tribenzo(a,d,g)coronene has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a model compound for studying the properties of polycyclic aromatic hydrocarbons and their interactions with other molecules.
Biology: Research has explored its potential as a fluorescent probe for biological imaging due to its strong fluorescence properties.
Medicine: Investigations are ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Wirkmechanismus
The mechanism by which tribenzo(a,d,g)coronene exerts its effects is primarily related to its ability to interact with other molecules through π-π stacking interactions. These interactions allow it to form stable complexes with various molecular targets, influencing their electronic and optical properties. The pathways involved in these interactions include the formation of charge-transfer complexes and the modulation of electronic energy levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coronene: A smaller polycyclic aromatic hydrocarbon with a similar structure but fewer fused benzene rings.
Hexabenzocoronene: A larger polycyclic aromatic hydrocarbon with six benzene rings fused to a central coronene core.
Pentacene: Another polycyclic aromatic hydrocarbon with a linear arrangement of five benzene rings.
Uniqueness
Tribenzo(a,d,g)coronene is unique due to its specific arrangement of three benzene rings fused to a central coronene core, which imparts distinct optical and electronic properties. This makes it particularly valuable for applications in organic electronics and as a model compound for studying the behavior of polycyclic aromatic hydrocarbons .
Eigenschaften
CAS-Nummer |
313-62-2 |
---|---|
Molekularformel |
C36H18 |
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
decacyclo[26.6.2.02,7.08,33.011,32.012,17.018,31.021,30.022,27.029,34]hexatriaconta-1(34),2,4,6,8(33),9,11(32),12,14,16,18(31),19,21(30),22,24,26,28,35-octadecaene |
InChI |
InChI=1S/C36H18/c1-2-8-20-19(7-1)25-13-14-27-21-9-3-4-10-22(21)29-17-18-30-24-12-6-5-11-23(24)28-16-15-26(20)32-31(25)33(27)35(29)36(30)34(28)32/h1-18H |
InChI-Schlüssel |
IUVKKZUCDGHBBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C3=C4C5=C(C2=C1)C=CC6=C5C7=C(C=CC8=C7C4=C(C=C3)C9=CC=CC=C89)C1=CC=CC=C61 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.